molecular formula C5H10F3NO B1438754 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol CAS No. 767629-92-5

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Cat. No. B1438754
M. Wt: 157.13 g/mol
InChI Key: ABNOVCYQWFZTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol” is a chemical compound with the IUPAC name 3-[(2,2,2-Trifluoroethyl)amino]-1-propanol . It has a molecular weight of 157.14 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol” is 1S/C5H10F3NO/c6-5(7,8)4-9-2-1-3-10/h9-10H,1-4H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol” is a liquid at room temperature . The compound’s physical and chemical properties, such as its boiling point, melting point, and solubility, are not specified in the available resources.

Scientific Research Applications

Application 1: Stereoselective Synthesis of Trifluoroethyl 3,2′-spirooxindole γ-lactam

  • Summary of the Application : This compound is used in the stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. This process involves an organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one .
  • Methods of Application or Experimental Procedures : The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products .
  • Results or Outcomes : The reaction can produce the desired products in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H226 and H314 . These statements indicate that the compound is flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken when handling this compound, including avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)4-9-2-1-3-10/h9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNOVCYQWFZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

CAS RN

767629-92-5
Record name 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Lou, Y Yao, AT Hoye, MJ James… - Journal of medicinal …, 2014 - ACS Publications
Microtubule (MT) stabilizing drugs hold promise as potential treatments for Alzheimer’s disease (AD) and related tauopathies. However, thus far epothilone D has been the only brain-…
Number of citations: 98 pubs.acs.org

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